(E)-3-(Benzofuran-3-yl)acrylic acid
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Overview
Description
(2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid typically involves the formation of the benzofuran ring followed by the introduction of the prop-2-enoic acid moiety. One common method involves the cyclization of o-hydroxyaryl aldehydes with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the benzofuran core. The resulting benzofuran derivative can then be subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the prop-2-enoic acid group.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. For example, the use of copper iodide as a catalyst in a one-pot synthesis involving o-hydroxy aldehydes, amines, and substituted alkynes has been reported to be an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives of the original compound.
Scientific Research Applications
(2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: The compound is used in the development of dyes, sensors, and other industrial materials.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which play roles in various biological processes . The compound’s ability to interact with these targets can lead to its observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: A compound with a benzofuran core used in phototherapy for skin conditions.
Uniqueness
(2E)-3-(1-benzofuran-3-yl)prop-2-enoic acid is unique due to its specific structure, which combines the benzofuran ring with a prop-2-enoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H8O3 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-(1-benzofuran-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8O3/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+ |
InChI Key |
WOSVIOHAFWWXLG-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CO2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C=CC(=O)O |
Origin of Product |
United States |
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